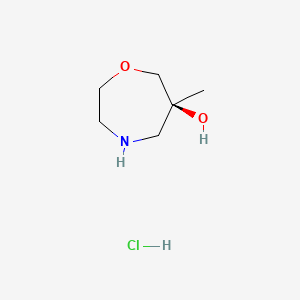![molecular formula C28H36N4O8S B13840724 [4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate](/img/structure/B13840724.png)
[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is a compound used primarily in biochemistry and molecular biology. It is a derivative of biotin, a vitamin that is essential for various metabolic processes. This compound is often used as a reagent for covalently attaching biotin to proteins and other molecules, facilitating their detection and purification.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves multiple steps. Initially, biotin is reacted with 6-aminocaproic acid to form N-Biotinoyl-6-aminocaproic acid. This intermediate is then coupled with 4-hydroxyphenylpropionic acid under specific conditions to yield 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic acid. Finally, this product is esterified with N-Hydroxysuccinimide to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is often purified using chromatographic techniques and stored under specific conditions to maintain stability .
化学反応の分析
Types of Reactions
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester primarily undergoes acylation reactions. The N-Hydroxysuccinimide ester group is highly reactive towards nucleophiles, such as amines, allowing it to form stable amide bonds with proteins and other molecules .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines and buffer solutions to maintain the pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction .
Major Products Formed
The major products formed from reactions involving this compound are biotinylated proteins or other biotinylated molecules. These products can be easily detected and purified using avidin or streptavidin-based methods due to the strong affinity between biotin and avidin/streptavidin .
科学的研究の応用
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various analytical techniques.
Biology: Facilitates the study of protein-protein interactions, protein localization, and other cellular processes by enabling the biotinylation of proteins.
Medicine: Used in diagnostic assays and therapeutic research to track and target specific proteins.
Industry: Employed in the production of biotinylated enzymes and other biotinylated products for various industrial applications
作用機序
The compound exerts its effects through the formation of stable amide bonds with target molecules. The N-Hydroxysuccinimide ester group reacts with primary amines on proteins or other molecules, forming a covalent bond. This biotinylation allows the target molecules to be detected and purified using avidin or streptavidin-based methods, which exploit the strong biotin-avidin/streptavidin interaction .
類似化合物との比較
Similar Compounds
N-Biotinoyl-6-aminocaproic acid: An intermediate in the synthesis of the target compound.
Biotinylated dextran: Used for similar biotinylation purposes but with different molecular properties.
Biotinylated polyethylene glycol (PEG): Used to increase the solubility and stability of biotinylated molecules.
Uniqueness
3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is unique due to its specific structure, which allows for efficient and stable biotinylation of target molecules. Its ability to form strong covalent bonds with primary amines makes it highly effective for various biochemical applications .
特性
分子式 |
C28H36N4O8S |
|---|---|
分子量 |
588.7 g/mol |
IUPAC名 |
[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate |
InChI |
InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38)/t20-,21-,27-/m0/s1 |
InChIキー |
XOQZGRUKPCANAL-IZVMNLJQSA-N |
異性体SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



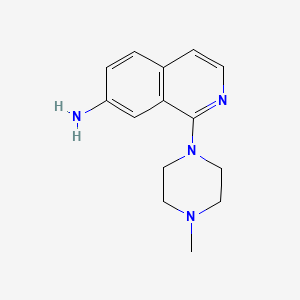
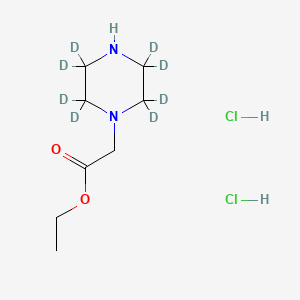
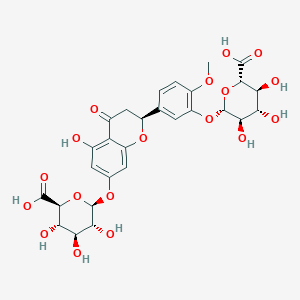
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
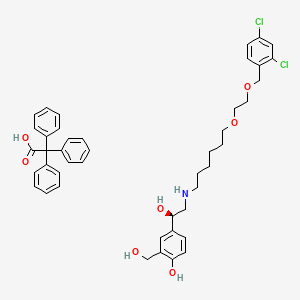
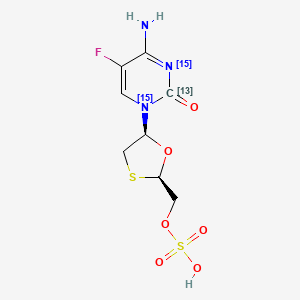
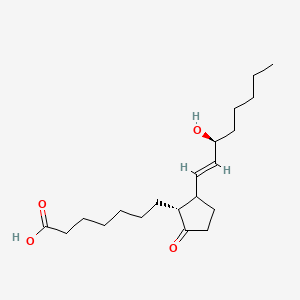
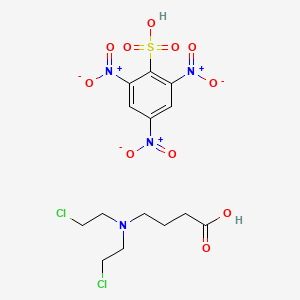
![2-[(1R)-1-Amino-2-methoxyethyl]-5-fluorophenol hydrochloride](/img/structure/B13840690.png)
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)


